p-Iodohippuric acid
Overview
Description
p-Iodohippuric acid: is a chemical compound known for its use in medical diagnostics, particularly in renal function tests. It is an analog of p-aminohippuric acid and is used to determine effective renal plasma flow. The compound is labeled with radioactive iodine, which allows for imaging and functional studies of the kidneys .
Scientific Research Applications
Chemistry: p-Iodohippuric acid is used as a precursor in the synthesis of other iodinated compounds. Its reactivity and ability to undergo substitution reactions make it valuable in organic synthesis .
Biology and Medicine: In medical diagnostics, this compound is used in renal function tests to measure effective renal plasma flow. The compound is labeled with radioactive iodine, allowing for imaging and functional studies of the kidneys. It is particularly useful in renography, a technique used to visualize kidney function and detect abnormalities .
Industry: The compound is used in the production of radiopharmaceuticals for diagnostic imaging. Its ability to be labeled with radioactive iodine makes it a valuable tool in nuclear medicine .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of p-iodohippuric acid involves the iodination of hippuric acid. The process typically includes the following steps:
Iodination Reaction: Hippuric acid is reacted with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. This reaction introduces the iodine atom into the aromatic ring of hippuric acid.
Purification: The resulting this compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: p-Iodohippuric acid undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be substituted by other nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic medium.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Comparison with Similar Compounds
p-Aminohippuric Acid: An analog used for similar diagnostic purposes in renal function tests.
o-Iodohippuric Acid: Another iodinated analog used in renal imaging.
m-Iodohippuric Acid: A less commonly used isomer with similar properties.
Uniqueness: p-Iodohippuric acid is unique due to its specific use in renal function tests and its ability to be labeled with radioactive iodine. Its high clearance rate and selective uptake by the renal tubules make it particularly suitable for renography and other diagnostic imaging techniques .
Properties
IUPAC Name |
2-[(4-iodobenzoyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8INO3/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVALMHFCJYLXPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50204359 | |
Record name | Glycine, N-(4-iodobenzoyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50204359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55790-22-2 | |
Record name | N-(4-Iodobenzoyl)glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55790-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hippuric acid, p-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055790222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N-(4-iodobenzoyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50204359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the metabolic pathway of iofetamine HCl iodine-123 (IMP) and how is p-iodohippuric acid involved?
A1: Research indicates that iofetamine HCl iodine-123 (IMP) undergoes a sequential metabolic process primarily starting with the N-isopropyl group on its amphetamine side chain []. This process involves dealkylation to p-iodoamphetamine (PIA), followed by deamination to form p-iodophenylacetone. This intermediate is rapidly metabolized to p-iodobenzoic acid, which then undergoes conjugation with glycine in the liver, ultimately forming This compound. This end product is then excreted through the kidneys into the urine [].
Q2: Does the position of the iodine atom on the benzene ring influence the isotopic exchange reaction with radioiodine?
A2: Yes, research suggests that the position of the iodine atom significantly impacts the isotopic exchange reaction rate with radioiodine []. Studies using molten ammonium acetate as a medium observed that the exchange reaction for o- and this compound isomers with radioiodine (as ^125I^–) occurs more rapidly compared to the m-iodohippuric acid isomer []. This difference highlights the importance of the iodine atom's position in influencing the reaction kinetics.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.